molecular formula C50H65ClN4O12 B2986984 KB02-Slf CAS No. 2384184-40-9

KB02-Slf

Cat. No. B2986984
CAS RN: 2384184-40-9
M. Wt: 949.54
InChI Key: OKJBKEQXKMMRPL-WVILEFPPSA-N
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Description

KB02-SLF is an electrophilic PROTAC developed in the Cravatt lab . It is useful for the discovery of ligandable E3 ligases, an area of interest for the targeted protein degradation (TPD) field seeking to map out and utilize a larger repertoire of the available human E3 ligases .


Synthesis Analysis

This compound is a bifunctional tool compound that comprises a synthetic ligand for FKBP12 (SLF) on one end and scout fragment 912131 on the other end . Scout fragments are electrophiles that covalently modify targetable cysteine residues on proteins .


Molecular Structure Analysis

The empirical formula of this compound is C50H65ClN4O12 . Its molecular weight is 949.52 .


Chemical Reactions Analysis

This compound promotes nuclear FKBP12 degradation by covalently modifying DCAF16 (E3 ligase) . It can improve the durability of protein degradation in biological systems . SLF binds ubiquitin E3 ligase ligand KB02 via a linker to form this compound .


Physical And Chemical Properties Analysis

This compound is a solid, white to yellow powder . It should be stored at −20°C .

Mechanism of Action

KB02-SLF is a PROTAC-based nuclear FKBP12 degrader . It promotes nuclear FKBP12 degradation by covalently modifying DCAF16 (E3 ligase) and can improve the durability of protein degradation in biological systems . SLF binds ubiquitin E3 ligase ligand KB02 via a linker to form this compound .

properties

IUPAC Name

[(1R)-1-[3-[3-[2-[2-[[2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]propanoylamino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H65ClN4O12/c1-6-50(2,3)47(59)48(60)55-23-8-7-14-40(55)49(61)67-41(19-15-34-16-20-42(62-4)43(29-34)63-5)36-11-9-13-37(30-36)53-44(56)21-25-64-27-28-65-26-22-52-45(57)33-66-38-17-18-39-35(31-38)12-10-24-54(39)46(58)32-51/h9,11,13,16-18,20,29-31,40-41H,6-8,10,12,14-15,19,21-28,32-33H2,1-5H3,(H,52,57)(H,53,56)/t40-,41+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJBKEQXKMMRPL-WVILEFPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H65ClN4O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

949.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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